molecular formula C16H25FN4O2 B606979 DBPR108 CAS No. 1186426-66-3

DBPR108

Cat. No.: B606979
CAS No.: 1186426-66-3
M. Wt: 324.39 g/mol
InChI Key: VQKSCYBKUIDZEI-STQMWFEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DBPR-108 is synthesized through a series of chemical reactions involving dipeptide derivatives. The synthesis involves the formation of a potent, selective, and orally bioavailable DPP-4 inhibitor with an IC50 value of 15 nM . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

The industrial production of DBPR-108 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and can be dissolved in solvents like DMSO for further use .

Chemical Reactions Analysis

Types of Reactions

DBPR-108 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific sites within the molecule to form different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving DBPR-108 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of DBPR-108 include its oxidized and reduced derivatives, which can be further studied for their biological activity and potential therapeutic applications.

Scientific Research Applications

DBPR-108 has a wide range of scientific research applications, including:

Mechanism of Action

DBPR-108 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, DBPR-108 increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This leads to improved glucose control in patients with type 2 diabetes.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Saxagliptin: A DPP-4 inhibitor with similar mechanisms of action.

    Linagliptin: Known for its high selectivity and potency as a DPP-4 inhibitor.

Uniqueness of DBPR-108

DBPR-108 is unique due to its high selectivity for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9 . This selectivity reduces the potential for off-target effects and enhances its safety profile. Additionally, DBPR-108 has shown long-acting effects, making it a promising candidate for the treatment of type 2 diabetes .

Properties

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKSCYBKUIDZEI-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186426-66-3
Record name DBPR-108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRUSOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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